

Application Notes: Synthesis of 5-Methyl-2-nitroanisole via Nitration of 4-methylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

[Get Quote](#)

Introduction

The nitration of 4-methylanisole is a classic example of an electrophilic aromatic substitution reaction. In this synthesis, the aromatic ring of 4-methylanisole is attacked by a nitronium ion (NO_2^+), which is generated *in situ* from a mixture of concentrated nitric acid and sulfuric acid.^[1] The methoxy (- OCH_3) and methyl (- CH_3) groups are both ortho-, para-directing and activating. However, the methoxy group is a much stronger activating group, directing the incoming electrophile primarily to the positions ortho to it. Due to steric hindrance from the methoxy group and the methyl group, the major product formed is **5-Methyl-2-nitroanisole**. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.^[2] Careful control of reaction conditions, particularly temperature, is crucial to prevent the formation of unwanted byproducts and polynitrated compounds.^[3]

Reaction Scheme

The overall reaction is as follows:

- Reactant: 4-methylanisole
- Reagents: Nitric Acid (HNO_3) and Sulfuric Acid (H_2SO_4)
- Product: **5-Methyl-2-nitroanisole**

The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO_2^+).

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of **5-Methyl-2-nitroanisole**.

Materials and Reagents

- 4-methylanisole
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Distilled Water
- Methanol (for recrystallization)
- Sodium Bicarbonate (NaHCO_3) solution (optional, for neutralization)

Equipment

- Round-bottom flask or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Ice-salt bath
- Dropping funnel or Pasteur pipettes
- Beaker
- Büchner funnel and vacuum filtration apparatus
- pH paper

- Standard laboratory glassware

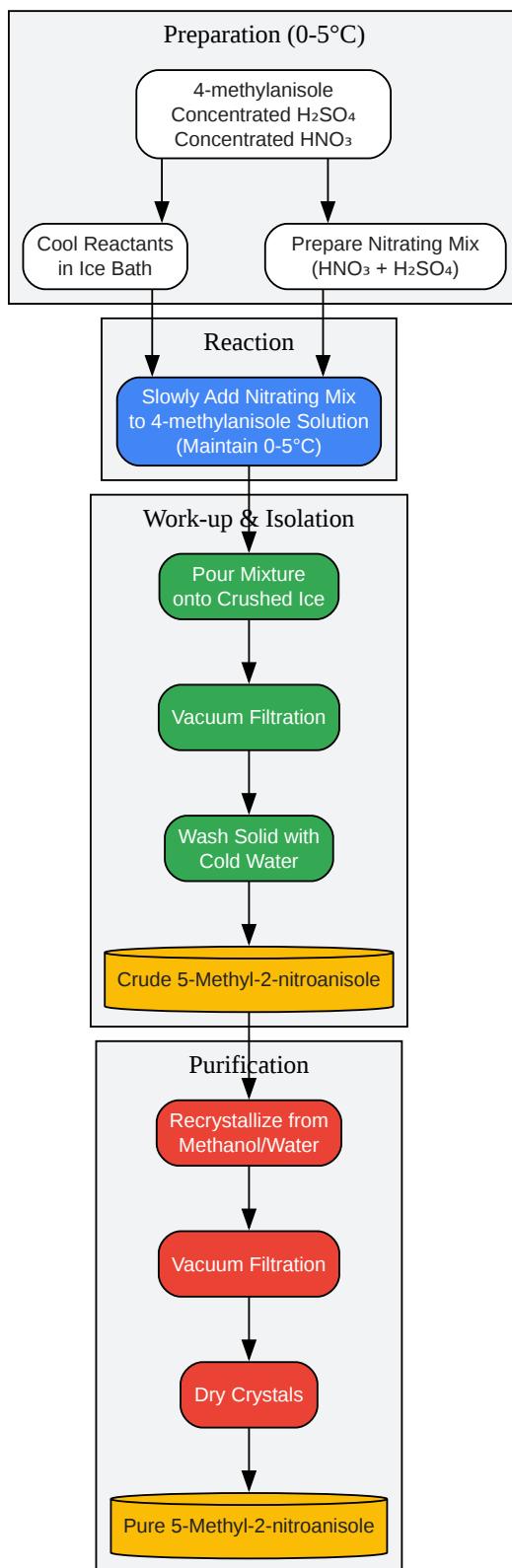
Procedure

- Preparation of the Anisole Solution:
 - In a flask, place the desired amount of 4-methylanisole.
 - Cool the flask in an ice-salt bath to approximately 0°C.
 - While stirring, slowly add a calculated amount of concentrated sulfuric acid, ensuring the temperature remains below 10°C.[3]
- Preparation of the Nitrating Mixture:
 - In a separate beaker or flask, carefully mix concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio).[4]
 - Cool this mixture down to 0°C in an ice bath. This step is exothermic and must be done with caution.[4]
- Nitration Reaction:
 - Slowly add the cold nitrating mixture dropwise to the cold, stirring solution of 4-methylanisole in sulfuric acid.[4]
 - Maintain the reaction temperature between 0°C and 5°C throughout the addition. Rapid addition can cause a sharp temperature increase, leading to side products.[3]
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
- Work-up and Isolation:
 - Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a large beaker with constant stirring.[1] This will quench the reaction and precipitate the crude product.

- Allow the ice to melt completely. The crude **5-Methyl-2-nitroanisole** will precipitate as a solid.
- Collect the solid product by vacuum filtration using a Büchner funnel.[1]
- Wash the collected solid with several portions of cold distilled water to remove residual acids. Check the filtrate with pH paper to ensure it is neutral.
- A final wash with a small amount of ice-cold methanol can help remove some impurities.[1]
- Purification:
 - The crude product can be further purified by recrystallization. A mixture of ethanol and water or methanol is a suitable solvent system.[1][3]
 - Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration and dry them completely.

Safety Precautions

- Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[3]
- **5-Methyl-2-nitroanisole** is considered toxic and an irritant.[2][5] Avoid inhalation, ingestion, and skin contact.


Data Presentation

The following table summarizes the key properties of the final product, **5-Methyl-2-nitroanisole**.

Property	Data	Reference(s)
Chemical Name	5-Methyl-2-nitroanisole	[2]
Synonyms	2-Methoxy-4-methyl-1-nitrobenzene	[5]
CAS Number	38512-82-2	[6]
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[6]
Appearance	Colorless or slightly yellow solid	[2]
Melting Point	58-60 °C	[2][5][6]
Boiling Point	265-267 °C (at 760 Torr)	[2]
Purity (Typical)	>99%	[6]
Solubility	Soluble in ethanol, chloroform, and benzene; insoluble in water	[2]

Visual Workflow

The following diagram illustrates the key steps in the synthesis and purification of **5-Methyl-2-nitroanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methyl-2-nitroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westfield.ma.edu [westfield.ma.edu]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. webassign.net [webassign.net]
- 5. 5-METHYL-2-NITROANISOLE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 5-Methyl-2-nitroanisole 99 38512-82-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 5-Methyl-2-nitroanisole via Nitration of 4-methylanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347119#nitration-of-4-methylanisole-to-yield-5-methyl-2-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com